![molecular formula C19H14Cl2N2O3S B5565758 2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

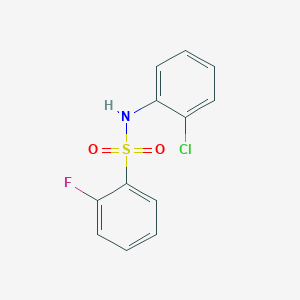

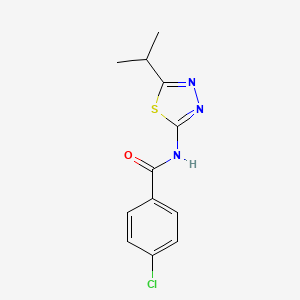

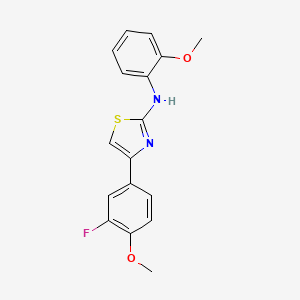

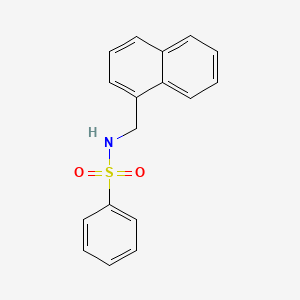

The compound “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties, particularly through the inhibition of carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, making it a potential target for novel antiproliferative agents .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol . The mixture is refluxed for 3 hours, and the reaction is monitored using thin-layer chromatography (TLC) . The solid obtained during reflux is then filtered and washed with water .Aplicaciones Científicas De Investigación

Synthesis and Characterization

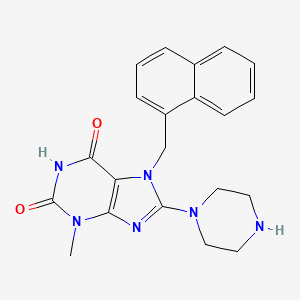

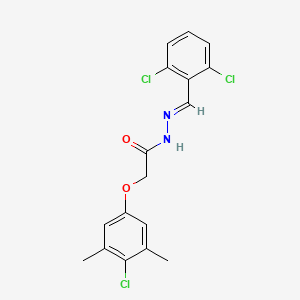

Research has been conducted on the synthesis and characterization of sulfonamide derivatives, including methods for creating novel compounds with potential biological activities. For instance, studies have synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide by reacting it with various aldehydes, exploring their enzyme inhibition potential against AChE and BChE enzymes, and their antioxidant potential. These compounds were characterized using techniques like FTIR, NMR, Mass spectrometry, and single crystal X-ray diffraction (XRD) analysis (Kausar et al., 2019).

Antitumor Activity

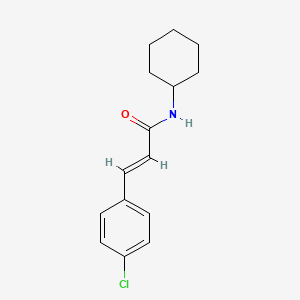

Sulfonamide derivatives have been studied for their antitumor activities. For example, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential as therapeutic agents (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase IX has identified ureido-substituted benzenesulfonamides as potent inhibitors, offering insights into their potential for developing antimetastatic drugs for treating cancers such as breast cancer metastasis (Pacchiano et al., 2011).

Molecular Docking and Enzyme Inhibition Assays

Molecular docking studies alongside enzyme inhibition assays have been used to investigate the biological activities of synthesized sulfonamide derivatives. These studies help in understanding the binding modes and efficacy of these compounds against target enzymes, providing a foundation for further drug development (Kausar et al., 2019).

Compatibility Studies

Compatibility studies between compounds like chlorpropamide (a derivative of benzenesulfonamide) and various excipients have been conducted using differential scanning calorimetry (DSC) to determine drug-excipient compatibility, which is crucial for the formulation of effective pharmaceuticals (Freire et al., 2009).

Mecanismo De Acción

The mechanism of action of “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” is likely related to its inhibition of carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can lead to antiproliferative effects . Some benzenesulfonamide derivatives have also been found to induce apoptosis in cancer cells .

Direcciones Futuras

The future directions for research on “2-chloro-N-{[(4’-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . In particular, their selective inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors, makes them promising candidates for the development of novel antiproliferative agents .

Propiedades

IUPAC Name |

1-[4-(4-chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3S/c20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(24)23-27(25,26)18-4-2-1-3-17(18)21/h1-12H,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSWQYPVUNYJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)